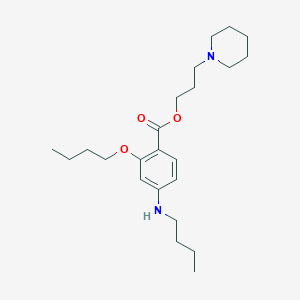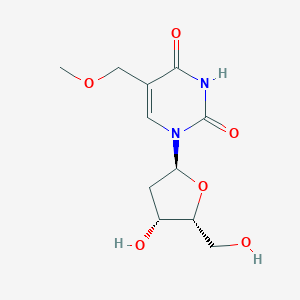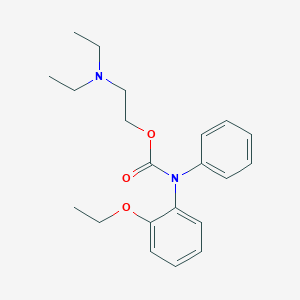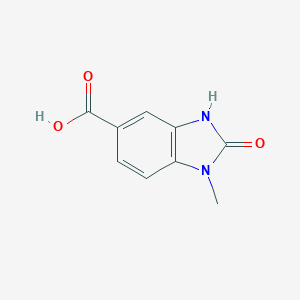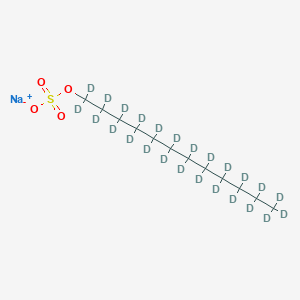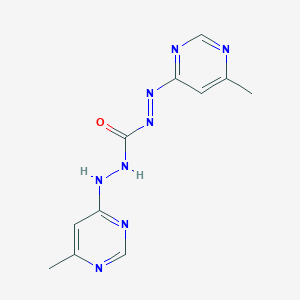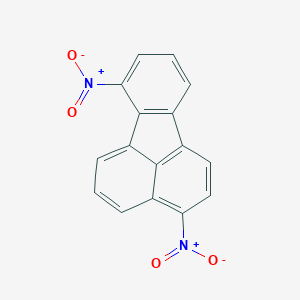
3,7-Dinitrofluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dinitrofluoranthene (DNFA) is a polycyclic aromatic hydrocarbon (PAH) that is primarily used in scientific research as a model compound for studying the metabolism and toxicity of PAHs. DNFA is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. The compound is highly stable and does not readily undergo chemical reactions under normal laboratory conditions.
Applications De Recherche Scientifique
Mutagenic Properties
DNA-Damaging Activity
3,7-Dinitrofluoranthene has shown DNA-damaging activity in bacteria, indicating its mutagenic potential. This finding comes from a study that investigated various nitro-derivatives of 3-nitrofluoranthene (Nakagawa et al., 1987).
Formation in Environmental Reactions
Research also delves into the formation of mutagenic nitrofluoranthenes like 3,7-DNF in environmental reactions, highlighting its presence in polluted air and related health risks (Inazu et al., 1996).
Carcinogenicity Studies
Tumor Induction in Rats
Studies have shown that 3,7-Dinitrofluoranthene can induce tumors in rats, indicating its carcinogenic nature. This research provides valuable data on the carcinogenic risk associated with exposure to 3,7-DNF (Tokiwa et al., 1987).
Pulmonary Carcinogenicity
Further studies have assessed the pulmonary carcinogenicity of DNF, highlighting the compound's specific impacts on lung tissue in animal models (Horikawa et al., 1991).
Environmental and Molecular Analysis
Analytical Methods for Detection
Research has been conducted to develop analytical methods for detecting DNF in the environment, indicating its relevance in environmental monitoring (Hasei et al., 2014).
Molecular Geometry and Spectra Studies
The molecular geometry and electronic properties of bioactive cations related to DNF have been investigated, showcasing the compound's importance in molecular structure studies (Zhang et al., 1998).
Propriétés
Numéro CAS |
105735-71-5 |
|---|---|
Nom du produit |
3,7-Dinitrofluoranthene |
Formule moléculaire |
C16H8N2O4 |
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
3,7-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-7-10-9-3-2-6-14(18(21)22)16(9)12-5-1-4-11(13)15(10)12/h1-8H |
Clé InChI |
WAAHHGKGQYVTNS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Color/Form |
Yellow needles Pale yellow crystals from 50 percent aq acetone |
melting_point |
203-204 °C |
Autres numéros CAS |
105735-71-5 |
Pictogrammes |
Health Hazard |
Solubilité |
Practically insol in water. |
Synonymes |
3,7-dinitrofluoranthene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



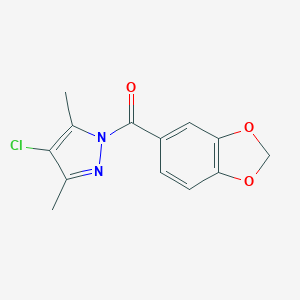
![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)
